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Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 4-
nitrosophenol, a versatile organic compound with significant applications in chemical

synthesis. The document delves into its synthesis, tautomeric nature, and key reactions,

including oxidation, reduction, and cycloadditions. Detailed experimental protocols, quantitative

data, and visual representations of reaction pathways are presented to serve as a practical

resource for laboratory and research applications.

Introduction
4-Nitrosophenol (p-nitrosophenol) is an aromatic compound characterized by a hydroxyl

group and a nitroso group substituted at the para positions of a benzene ring. It exists in a

tautomeric equilibrium with its quinone monoxime form. This dual reactivity makes it a valuable

intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1]

Understanding its chemical behavior is crucial for its effective utilization in organic synthesis

and drug development.

Physicochemical Properties
4-Nitrosophenol is typically a pale-yellow orthorhombic crystalline solid.[1][2] It is moderately

soluble in water and soluble in various organic solvents.[2] A summary of its key physical and
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chemical properties is provided in Table 1.

Property Value Reference(s)

Molecular Formula C₆H₅NO₂

Molecular Weight 123.11 g/mol [2]

Melting Point 125-144 °C (decomposes) [3][4]

pKa 6.2 - 6.48 [5]

UV max (Methanol) 303 nm [6]

Solubility in Water <0.1 g/100 mL at 21 °C [3]

Table 1: Physicochemical Properties of 4-Nitrosophenol

Tautomerism
A key feature of 4-nitrosophenol's reactivity is its existence in a tautomeric equilibrium with p-

benzoquinone monoxime. In solution and in the solid state, the equilibrium largely favors the

quinonoid form.[7][8] This tautomerism is crucial as it influences the molecule's spectroscopic

properties and its reactivity in various chemical transformations. The greater stability of the

quinone monoxime form is attributed to the higher binding affinity of the proton to the oxime

nitrogen compared to the phenolic oxygen.[9]

4-Nitrosophenol p-Benzoquinone Monoxime

Equilibrium

Click to download full resolution via product page

Caption: Tautomeric equilibrium between 4-nitrosophenol and p-benzoquinone monoxime.

Synthesis of 4-Nitrosophenol
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Nitrosation of Phenol
A common and efficient method for the synthesis of 4-nitrosophenol is the direct nitrosation of

phenol using dinitrogen trioxide (N₂O₃).

Caption: Workflow for the synthesis of 4-nitrosophenol via nitrosation of phenol.

Experimental Protocol: Synthesis from Phenol
This protocol is adapted from a patented procedure for the synthesis of 4-nitrosophenol.[10]

Materials:

Phenol (94.11 g, 1 mol)

Dinitrogen trioxide (N₂O₃), liquid (600 mmol)

Deionized water

2.0 L reaction vessel

Stirring apparatus

Cooling bath (ice/water)

Filtration apparatus (glass filter)

Drying oven

Procedure:

Prepare a 0.5 M solution of phenol by dissolving 94.11 g of phenol in water to a final volume

of 2.0 L in the reaction vessel.

Cool the phenol solution to 0 °C using an ice bath with continuous stirring.

Slowly add 600 mmol of liquid dinitrogen trioxide to the cooled phenol solution over a period

of 5 hours. Maintain the temperature at 0 °C throughout the addition.
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A brown precipitate of 4-nitrosophenol will form.

After the addition is complete, isolate the precipitate by filtration through a glass filter.

Wash the collected solid with 200 mL of cold (0 °C) water.

Dry the product in an oven at 50 °C.

Expected Yield: Approximately 70 mol% (around 85.66 g).[10]

Chemical Reactivity
Reduction
4-Nitrosophenol can be readily reduced to 4-aminophenol, a valuable intermediate in the

pharmaceutical industry, particularly for the synthesis of paracetamol (acetaminophen).

4-Nitrosophenol

Reduction
(e.g., H₂, Pd/C)

4-Aminophenol

Acetylation
(Acetic Anhydride)

Paracetamol
(N-acetyl-4-aminophenol)
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Caption: Reduction of 4-nitrosophenol to 4-aminophenol and subsequent acetylation to

paracetamol.

Experimental Protocol: Reduction to N-acetyl-4-
aminophenol
This one-pot procedure describes the reduction of 4-nitrosophenol and subsequent

acetylation to form N-acetyl-4-aminophenol (paracetamol).[10]

Materials:

4-Nitrosophenol (87.8 g)

Methanol (878 mL)

Acetic anhydride (Ac₂O, 2.0 equivalents)

5 wt% Palladium on carbon (Pd/C) (4.39 g)

Hydrogen (H₂) gas

High-pressure reaction vessel (autoclave)

Filtration apparatus

Procedure:

Dissolve 87.8 g of 4-nitrosophenol in 878 mL of methanol to create an 11 wt% solution in

the high-pressure reaction vessel.

To this solution, add 2.0 equivalents of acetic anhydride and 4.39 g of 5 wt% Pd/C.

Pressurize the vessel with hydrogen gas to 20 bar.

Heat the mixture to 50 °C and stir for 1 hour.

Monitor the reaction for complete conversion.
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After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.

Remove the catalyst by filtration.

The resulting filtrate contains N-acetyl-4-aminophenol.

Expected Purity: >98.5% N-acetyl-4-aminophenol.[10]

Oxidation
The oxidation of 4-nitrosophenol can lead to various products, including p-benzoquinone. This

transformation is of interest for the synthesis of quinone-based compounds. While specific

yields for the oxidation of 4-nitrosophenol are not readily available in the searched literature,

general methods for the oxidation of phenols can be adapted. One such method involves the

use of Fremy's salt (potassium nitrosodisulfonate).

General Experimental Protocol: Oxidation using Fremy's
Salt
This is a general procedure for the oxidation of phenols to p-quinones using Fremy's salt.[6]

Materials:

4-Nitrosophenol

Fremy's salt (potassium nitrosodisulfonate)

Suitable solvent (e.g., water, acetone, or a mixture)

Buffer solution (e.g., phosphate buffer)

Reaction vessel

Stirring apparatus

Procedure:
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Dissolve the 4-nitrosophenol in a suitable solvent system, which may include a buffer to

maintain an appropriate pH.

Prepare a solution of Fremy's salt.

Add the Fremy's salt solution to the 4-nitrosophenol solution with vigorous stirring. The

reaction is often carried out at or below room temperature.

The reaction progress can be monitored by observing the disappearance of the purple color

of the Fremy's radical.

Upon completion, the p-benzoquinone product can be extracted with an organic solvent

(e.g., diethyl ether or dichloromethane).

The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude

product.

Purification can be achieved by chromatography or recrystallization.

Note: The stoichiometry typically involves 2 equivalents of Fremy's salt for each equivalent of

the phenol.[6]

Cycloaddition Reactions (Hetero-Diels-Alder)
The nitroso group in 4-nitrosophenol can act as a dienophile in hetero-Diels-Alder reactions

with conjugated dienes. This [4+2] cycloaddition leads to the formation of 3,6-dihydro-2H-1,2-

oxazine derivatives, which are valuable heterocyclic scaffolds in organic synthesis.[11]
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Product

+
[4+2] Cycloaddition

Click to download full resolution via product page

Caption: Hetero-Diels-Alder reaction of 4-nitrosophenol with a conjugated diene.

General Experimental Protocol: Hetero-Diels-Alder
Reaction
While a specific protocol for 4-nitrosophenol was not found, this general procedure for the

reaction of nitrosoarenes with dienes can be adapted.

Materials:

4-Nitrosophenol (dienophile)

Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, 4 equivalents)

Palladium catalyst (e.g., Pd(OAc)₂)

Ligand (e.g., phenanthroline)

Carbon monoxide source (e.g., phenyl formate, 2.2 mmol)

Base (e.g., triethylamine, 0.27 mmol)

Solvent (e.g., toluene)
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Pressure tube

Procedure:

In a pressure tube, combine the palladium catalyst, ligand, 4-nitrosophenol, conjugated

diene, carbon monoxide source, base, and solvent.

Seal the tube and heat the reaction mixture (e.g., to 140 °C).

Stir the reaction for a specified time (e.g., 6 hours).

After cooling, the reaction mixture can be purified by chromatography to isolate the 3,6-

dihydro-2H-1,2-oxazine product.

Note: This reaction often proceeds with high regioselectivity, which is influenced by the

substituents on both the diene and the nitroso compound.[11]

Spectroscopic Data
A summary of the available spectroscopic data for 4-nitrosophenol is presented in Table 2.
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Technique Solvent

Chemical Shifts (δ) /

Wavenumber (cm⁻¹)

and Assignments

Reference(s)

¹H NMR DMSO-d₆

13.0 (s, 1H, -OH),

7.66 (d, 2H, Ar-H),

6.63 (d, 2H, Ar-H)

¹³C NMR DMSO-d₆

Not explicitly assigned

in the provided search

results.

FT-IR KBr pellet

Key absorptions

expected for O-H,

N=O, and C=C

(aromatic) stretching.

Specific peak

assignments were not

detailed in the search

results.

Table 2: Spectroscopic Data for 4-Nitrosophenol

Safety and Handling
4-Nitrosophenol is a hazardous substance and should be handled with appropriate safety

precautions. It is flammable and poses a fire and explosion risk, especially when heated or in

contact with acids and alkalis.[1] It is also an irritant and a sensitizer, and many nitroso

compounds are considered potential carcinogens.[1] Always consult the Safety Data Sheet

(SDS) before handling this chemical and use appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated

fume hood.

Conclusion
4-Nitrosophenol exhibits a rich and diverse chemical reactivity, primarily governed by its

tautomeric equilibrium with p-benzoquinone monoxime and the presence of the reactive nitroso

and hydroxyl functional groups. Its utility as a precursor in the synthesis of pharmaceuticals and
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dyes underscores the importance of understanding its chemical behavior. This guide has

provided a detailed overview of its synthesis, key reactions, and relevant experimental

protocols, offering a valuable resource for chemists in research and development. Further

investigation into its cycloaddition reactions and the quantitative aspects of its oxidation would

be beneficial for expanding its synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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